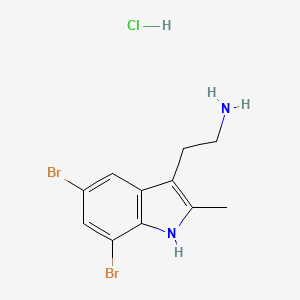
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Descripción general
Descripción
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride is an organic compound commonly referred to as 2-DBE-HCl. It is an aromatic heterocyclic compound, which is a type of organic compound consisting of a ring structure of atoms with alternating single and double bonds. 2-DBE-HCl is a colorless solid that is soluble in water and has a melting point of 239-240 °C.
Aplicaciones Científicas De Investigación
2-DBE-HCl is used in a variety of scientific research applications. It is commonly used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-DBE-HCl is also used in the study of the effects of drugs on the central nervous system, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
2-DBE-HCl acts as an inhibitor of acetylcholinesterase by binding to the enzyme and blocking its activity. This prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synapse. This in turn leads to an increase in the activity of the postsynaptic neuron, resulting in an increase in the transmission of signals between neurons.
Biochemical and Physiological Effects
2-DBE-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine, resulting in increased transmission of signals between neurons. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. In addition, 2-DBE-HCl has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DBE-HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. This makes it ideal for use in experiments that require long-term storage and stability. Additionally, 2-DBE-HCl is relatively non-toxic, making it safe to use in experiments involving living organisms.
However, there are some limitations to using 2-DBE-HCl in laboratory experiments. One limitation is that it has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, 2-DBE-HCl has a relatively low potency, meaning that large amounts of the compound must be used in order to achieve the desired effect.
Direcciones Futuras
The use of 2-DBE-HCl in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to explore the potential therapeutic applications of 2-DBE-HCl, such as its ability to modulate the activity of acetylcholinesterase. Another potential direction is to explore the potential use of 2-DBE-HCl as an anti-inflammatory or anti-oxidant agent. Additionally, further research could be conducted to explore the potential use of 2-DBE-HCl in the study of the structure and function of proteins. Finally, further research could be conducted to explore the potential use of 2-DBE-HCl as a diagnostic tool for the detection of various diseases and disorders.
Propiedades
IUPAC Name |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2.ClH/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;/h4-5,15H,2-3,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHDVNFUPRWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



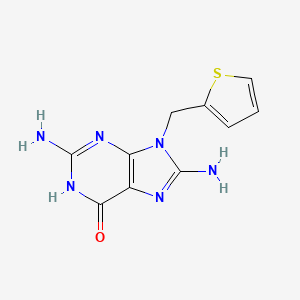

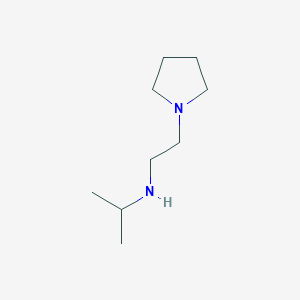
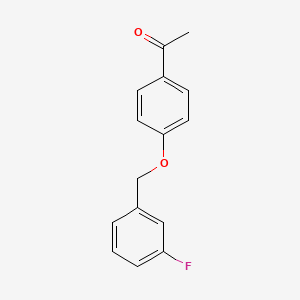
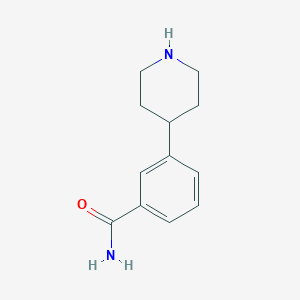
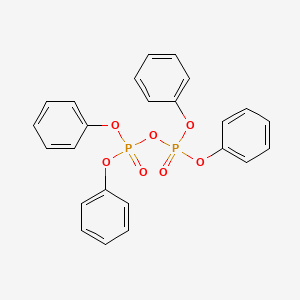


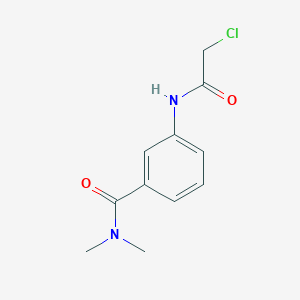
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
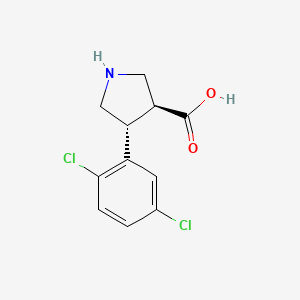

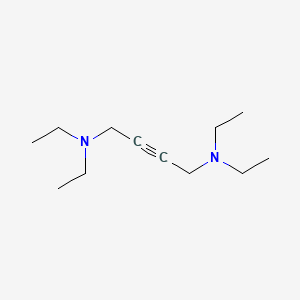
![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)